3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Beschreibung

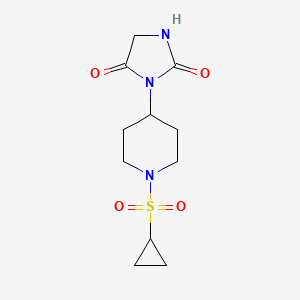

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C11H17N3O4S and a molecular weight of 287.33. This compound features a piperidine ring, an imidazolidine-2,4-dione moiety, and a cyclopropylsulfonyl group, making it a unique structure in the realm of organic chemistry.

Eigenschaften

IUPAC Name |

3-(1-cyclopropylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c15-10-7-12-11(16)14(10)8-3-5-13(6-4-8)19(17,18)9-1-2-9/h8-9H,1-7H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHPFVZLOXKMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the formation of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride as a reagent. The imidazolidine-2,4-dione moiety is then formed through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

The biological activities of 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Alters the activity of receptors related to inflammation and metabolism. |

| Antimicrobial Effects | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer Activity | Shows promise in inhibiting cancer cell proliferation in vitro. |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. A study demonstrated that derivatives of this compound exhibited selective COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .

Metabolic Disorders

The compound has been evaluated for its efficacy in treating metabolic disorders such as type II diabetes. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Studies have reported IC50 values below 1 μM for effective inhibition, indicating strong potential for managing metabolic syndrome .

Anticancer Properties

Preliminary studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines through specific signaling pathways. The ability of this compound to inhibit cancer cell proliferation suggests it may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds within the same class as this compound:

- Inhibition of COX Enzymes : Research highlighted the selective inhibition of COX-2 by similar sulfonamide-containing compounds, which could pave the way for new anti-inflammatory drugs .

- Metabolic Disorders : Investigations into structural analogs revealed their effectiveness against metabolic syndrome, emphasizing the importance of the sulfonamide group in enzyme inhibition .

- Anticancer Activity : A study demonstrated that related compounds could trigger apoptosis in various cancer cell lines, indicating their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The imidazolidine-2,4-dione moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.

Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione moiety and are used in various chemical and biological applications.

Uniqueness

What sets 3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione apart is the combination of these two moieties with the cyclopropylsulfonyl group, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other compounds .

Biologische Aktivität

3-(1-(Cyclopropylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, identified by its CAS number 2034469-91-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 287.34 g/mol. The structure features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-2,4-dione moiety, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in various biochemical pathways.

- Anticancer Potential : Research indicates potential applications in cancer therapy by targeting specific cancer cell proliferation pathways.

Enzyme Inhibition

The primary targets of this compound include the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes are known for their roles in cartilage degradation and are implicated in osteoarthritis progression.

By inhibiting ADAMTS-4 and ADAMTS-5, this compound may help preserve cartilage integrity, thereby slowing the progression of osteoarthritis. This mechanism is crucial for developing therapeutic strategies aimed at joint health preservation.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study on ADAMTS Inhibition | The compound demonstrated significant inhibition of ADAMTS-4 and ADAMTS-5 in vitro, suggesting its utility in osteoarthritis management. |

| Cytotoxicity Assays | In vitro assays showed that the compound could reduce the viability of certain cancer cell lines, indicating potential anticancer properties. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring can significantly affect its inhibitory potency against target enzymes.

Key Observations:

- Substituents that enhance hydrophobic interactions tend to increase enzyme inhibition.

- The presence of electron-withdrawing groups on the aromatic system can also enhance biological activity.

Q & A

Basic Research Question

- Solubility : The compound is likely polar due to sulfonyl and dione groups, favoring solvents like DMSO or ethanol. Pre-experiment solubility screens are recommended.

- Stability : Hydrolytically sensitive at extreme pH; store under inert conditions (argon, −20°C) .

Methodological Tip : Use stability-indicating HPLC methods to monitor degradation under stress conditions (heat, light, humidity) .

What safety precautions are essential when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335) .

- Emergency Protocols : For skin/eye contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst ratios to identify optimal parameters.

- Computational Feedback : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity (see ICReDD’s iterative approach) .

- Catalyst Screening : Explore palladium or organocatalysts for stereocontrol .

How should researchers resolve contradictions in kinetic or spectroscopic data?

Advanced Research Question

- Isotopic Labeling : Track reaction pathways (e.g., 13C-labeled intermediates) to validate mechanisms.

- Multivariate Analysis : Apply statistical tools to disentangle overlapping spectral signals (e.g., in NMR or IR) .

- Collaborative Validation : Cross-check data with independent labs or computational models .

What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Advanced Research Question

| Compound | Structural Variation | Biological Activity | Reference |

|---|---|---|---|

| JNJ-42048232 | Pyrimidine-cyclopentyl substitution | Antidepressant activity | |

| Compound B | Chlorophenyl substitution | Anticancer properties | |

| Methodological Insight : Modify the cyclopropyl or sulfonyl groups to assess their roles in target binding (e.g., via molecular docking) . |

What in silico strategies predict the compound’s pharmacokinetic or toxicity profile?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ProTox-II model absorption, metabolism, and toxicity.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Docking Studies : Map binding affinities to off-target receptors (e.g., hERG channel for cardiac safety) .

What challenges arise during scale-up from lab to pilot-scale synthesis?

Advanced Research Question

- Reactor Design : Optimize heat/mass transfer in continuous-flow systems to prevent exothermic runaway .

- Purification : Switch from column chromatography to recrystallization or distillation for cost efficiency .

- Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

How can degradation products be identified and mitigated during storage?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and humidity (75% RH).

- LC-MS/MS : Characterize degradation products and propose stabilization strategies (e.g., lyophilization, antioxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.